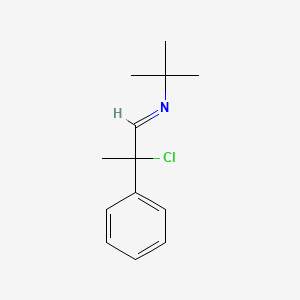
(1E)-N-tert-Butyl-2-chloro-2-phenylpropan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-tert-Butyl-2-chloro-2-phenylpropan-1-imine is an organic compound characterized by its unique structure, which includes a tert-butyl group, a phenyl ring, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-tert-Butyl-2-chloro-2-phenylpropan-1-imine typically involves the reaction of tert-butylamine with 2-chloro-2-phenylpropanal under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the imine bond. The reaction mixture is often refluxed in an appropriate solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-tert-Butyl-2-chloro-2-phenylpropan-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride are employed.
Substitution: Nucleophiles like sodium methoxide or potassium thiocyanate are used under mild conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Products with different substituents replacing the chloro group.
Scientific Research Applications
(1E)-N-tert-Butyl-2-chloro-2-phenylpropan-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1E)-N-tert-Butyl-2-chloro-2-phenylpropan-1-imine exerts its effects involves interactions with specific molecular targets. The imine group can participate in nucleophilic addition reactions, while the chloro substituent can undergo substitution reactions. These interactions can modulate various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
(1E)-N-tert-Butyl-2-chloro-2-phenylpropan-1-amine: Similar structure but with an amine group instead of an imine.
(1E)-N-tert-Butyl-2-bromo-2-phenylpropan-1-imine: Similar structure but with a bromo substituent instead of chloro.
(1E)-N-tert-Butyl-2-chloro-2-phenylbutan-1-imine: Similar structure but with an extended carbon chain.
Uniqueness
(1E)-N-tert-Butyl-2-chloro-2-phenylpropan-1-imine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a chloro substituent and an imine group allows for diverse chemical transformations and interactions.
Properties
CAS No. |
63364-37-4 |
|---|---|
Molecular Formula |
C13H18ClN |
Molecular Weight |
223.74 g/mol |
IUPAC Name |
N-tert-butyl-2-chloro-2-phenylpropan-1-imine |
InChI |
InChI=1S/C13H18ClN/c1-12(2,3)15-10-13(4,14)11-8-6-5-7-9-11/h5-10H,1-4H3 |
InChI Key |
VTPOYALUTYOMFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=CC(C)(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















